molecular formula C14H19NO3 B2747661 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid CAS No. 1396964-80-9

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2747661
CAS No.: 1396964-80-9
M. Wt: 249.31
InChI Key: OPPMQFXQMJPMMZ-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid is a carboxamide derivative characterized by a 4-ethyl-substituted benzoyl group linked via an amide bond to a 3-methylbutanoic acid backbone.

Properties

IUPAC Name

2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPMQFXQMJPMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-ethylbenzoyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives from In Vitro Studies

highlights several carboxamide derivatives synthesized for biological evaluation, including:

  • 2-BMCA: 2-Benzamido-4-(methylsulfanyl)butanoic acid
  • 2CA4MBA: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid
  • 2CA3MBA: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid
  • 2CMPA: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid
Structural and Functional Differences:
  • 2CMPA, with a shorter propanoic acid chain, may exhibit reduced steric hindrance .
  • Substituent Effects : The cyclohexylcarbamoyl group in 2CA3MBA and 2CA4MBA introduces bulkier substituents compared to the simpler benzoyl group in the target compound, likely influencing binding affinity and metabolic stability .

Tebufenozide: A Hydrazide-Based Analogue

describes tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide), a pesticidal agent with structural parallels to the target compound.

Key Comparisons:
Feature 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic Acid Tebufenozide
Core Structure Carboxamide Hydrazide
4-Ethylbenzoyl Group Present Present
Additional Groups 3-Methylbutanoic acid 3,5-Dimethylbenzohydrazide
Application Potential enzyme inhibition (inferred) Insect growth regulator

The hydrazide linker in tebufenozide facilitates chelation or receptor binding in insects, whereas the carboxamide in the target compound may favor hydrogen bonding in biological systems. This distinction underscores how minor functional group changes drastically alter bioactivity and applications .

Research Findings and Data Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Functional Groups Biological Activity References
This compound ~293.34 Carboxamide, carboxylic acid Not reported (in vitro study)
2CA4MBA ~406.48 Cyclohexylcarbamoyl, methylsulfanyl Enhanced membrane permeability
Tebufenozide 352.44 Hydrazide, tert-butyl Insect molting disruption
Key Observations:
  • Synthetic Accessibility: Heterocyclic analogues (e.g., oxazoloquinolines from ) often require harsh conditions (e.g., polyphosphoric acid at 130–140°C), whereas carboxamides like the target compound may be synthesized under milder amide coupling conditions .
  • Structure-Activity Relationships (SAR) : The 4-ethylbenzoyl moiety appears critical across compounds, suggesting its role in hydrophobic interactions. However, backbone flexibility and substituent bulk dictate target specificity .

Biological Activity

2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO3
  • CAS Number : 1396964-80-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of amino acid metabolism and receptor modulation.

Target Interactions

  • Receptor Modulation : The compound may influence neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against certain strains of bacteria.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
  • Antitumor Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit tumor cell proliferation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive bacteria.
Anti-inflammatoryReduced cytokine production in vitro.
AntitumorInhibited growth of cancer cell lines (e.g., MCF-7).

Case Study: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through mitochondrial pathways.

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